molecular formula C11H8N4O2 B14406465 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one CAS No. 88423-06-7

3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one

Cat. No.: B14406465
CAS No.: 88423-06-7
M. Wt: 228.21 g/mol
InChI Key: DRQCYQVOLVRRMU-UHFFFAOYSA-N
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Description

3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoxaline core linked to an oxadiazole ring, which imparts unique chemical and biological properties. The presence of these two heterocyclic systems makes it a promising candidate for various therapeutic applications, particularly in anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with hydrazides, followed by cyclization with carboxylic acid derivatives to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced heterocyclic derivatives, and substituted quinoxaline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit tyrosine kinase EGFR, which plays a crucial role in cell proliferation and survival . The compound’s ability to interfere with this pathway makes it a potent anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one apart from similar compounds is its enhanced potency against various cancer cell lines and its ability to inhibit EGFR more effectively than some standard drugs . This makes it a valuable compound for further research and development in anticancer therapies.

Properties

CAS No.

88423-06-7

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

3-(1,3,4-oxadiazol-2-ylmethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C11H8N4O2/c16-11-9(5-10-15-12-6-17-10)13-7-3-1-2-4-8(7)14-11/h1-4,6H,5H2,(H,14,16)

InChI Key

DRQCYQVOLVRRMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=NN=CO3

Origin of Product

United States

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